molecular formula C7H15NO B177878 4-Methoxycyclohexanamine CAS No. 121588-79-2

4-Methoxycyclohexanamine

Cat. No.: B177878
CAS No.: 121588-79-2
M. Wt: 129.2 g/mol
InChI Key: SDMXLAZIFYYECU-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexylamine (B46788) Chemistry

Cyclohexylamine and its derivatives are a class of organic compounds characterized by a cyclohexyl ring attached to an amino group. nih.gov These compounds are widely used in various industrial and research applications, including as corrosion inhibitors, in the synthesis of artificial sweeteners, and as intermediates for pharmaceuticals and agrochemicals. drugfuture.comacs.org Cyclohexylamine itself is a primary aliphatic amine, appearing as a clear to yellowish liquid with a distinct fishy odor. nih.gov

The introduction of a methoxy (B1213986) group at the 4-position of the cyclohexane (B81311) ring, creating 4-methoxycyclohexanamine, significantly influences the compound's chemical properties. The methoxy group can affect the basicity of the amine and introduce a site for further chemical modification. The compound exists as cis and trans isomers, with the trans isomer being more commonly utilized in research. smolecule.com

Significance as a Synthetic Building Block in Research

The true value of this compound in academic research lies in its role as a synthetic building block. lookchem.com Organic chemists and medicinal chemists utilize such foundational molecules to construct more elaborate chemical structures with specific functionalities. nih.govresearchgate.net The presence of both an amine and a methoxy group on a cyclohexane scaffold provides multiple reactive sites, allowing for a diverse range of chemical transformations. smolecule.com

Derivatives of this compound are being investigated for their potential biological activities. smolecule.com Research has explored their use as intermediates in the synthesis of compounds with potential as monoamine oxidase inhibitors and antimicrobial agents. smolecule.com Its application in the synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione highlights its utility in creating more complex heterocyclic structures. smolecule.com

Overview of Research Trajectories

The research involving this compound is primarily focused on its application in organic synthesis and medicinal chemistry. lookchem.com Key research trajectories include:

Synthesis of Novel Compounds: Researchers are actively exploring new synthetic routes to create derivatives of this compound with unique properties. mdpi.comresearchgate.netnih.gov These efforts often aim to develop compounds with specific biological or material science applications.

Medicinal Chemistry: A significant area of research involves using this compound as a scaffold to design and synthesize potential therapeutic agents. lookchem.com The structural motif of this compound is seen as a valuable starting point for developing new drugs.

Materials Science: The properties of this compound and its derivatives are also being explored in the field of materials science. ccsenet.orgmit.edu Its ability to be incorporated into larger polymer structures makes it a candidate for the development of new materials with tailored properties.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C7H15NO smolecule.comchembk.com
Molecular Weight 129.20 g/mol smolecule.comnih.gov
CAS Number 121588-79-2 (trans-isomer) chembk.com
Appearance Colorless to pale yellow liquid or solid smolecule.com
Boiling Point ~174.5 - 190°C lookchem.comchembk.com
Density ~0.91 - 0.94 g/cm³ lookchem.comchembk.com
Solubility Slightly soluble in water; soluble in many organic solvents chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
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Synthetic Methodologies of 4 Methoxycyclohexanamine and Its Analogues

Established Synthetic Routes to 4-Methoxycyclohexanamine

Nucleophilic Substitution Approaches Utilizing Halogenated Cyclohexanes

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving halogenated cyclohexane (B81311) precursors. This method relies on the polar carbon-halogen bond, which renders the carbon atom susceptible to attack by a nucleophile. savemyexams.comchemguide.co.uk In this context, a suitable halogenated derivative, such as a 4-bromo- or 4-chloromethoxycyclohexane, serves as the electrophile. The amine functionality is introduced by a nucleophile, which can be ammonia (B1221849), an azide, or a protected amine equivalent.

These reactions are a cornerstone of organic synthesis, where a nucleophile, an electron-rich species, replaces a leaving group, in this case, a halide ion, on an alkyl halide. scribd.commasterorganicchemistry.com The reaction rate is influenced by the nature of the halogen, with the carbon-iodine bond being the weakest and most reactive, while the carbon-fluorine bond is the strongest and least reactive. savemyexams.com The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway. The S(_N)1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk For primary and secondary halogenoalkanes, the S(_N)2 mechanism is more common. chemguide.co.uk

Aryl halides can also undergo nucleophilic substitution, but they are generally less reactive than alkyl halides. However, their reactivity can be significantly increased by the presence of strongly electron-withdrawing groups at the ortho and para positions. libretexts.org

Reductive Amination Protocols for Cyclohexanones

Reductive amination of 4-methoxycyclohexanone (B142444) presents a widely utilized and efficient pathway to this compound. chembk.com This two-step, one-pot method involves the initial reaction of the ketone with an amine source, such as ammonia or an amine equivalent, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. vulcanchem.comscribd.com

The choice of amine source and reducing agent can influence the reaction's efficiency and selectivity. For instance, the use of ammonia or primary amines leads to the formation of primary or secondary amines, respectively. nih.govpurdue.edu Imine reductases (IREDs) have emerged as powerful biocatalysts for reductive amination, offering high stereoselectivity and activity under mild conditions. nih.govnih.gov These enzymes have been successfully applied to the amination of various ketones, including cyclohexanone (B45756) derivatives. nih.gov

The synthesis of the precursor, 4-methoxycyclohexanone, is a critical step. It can be prepared through the oxidation of 4-methoxycyclohexanol (B98163) using reagents like pyridinium (B92312) chlorochromate or through a process involving hydrogen peroxide and a phosphotungstic acid catalyst. vulcanchem.comprepchem.comgoogle.com Another route involves the hydrogenation of 4-methoxyphenol (B1676288) in the presence of a phase transfer catalyst. quickcompany.in

Table 1: Reductive Amination of Cyclohexanones

Ketone SubstrateAmine SourceReducing Agent/CatalystProductYield (%)Reference
4-MethoxycyclohexanoneEthanolamineNaBH₄2-(4-Methoxy-cyclohexylamino)-ethanol75-85 vulcanchem.com
CyclohexanoneBenzylamineTFAB-NH₃N-benzylcyclohexanamine89 purdue.edu
2-HexanoneMethylamineIR_20 (Imine Reductase)(R)-2-aminohexane55 nih.gov
(R)-3-MethylcyclohexanoneAmmoniaIR_20 (Imine Reductase)(1S,3R)-3-methylcyclohexanamine50 nih.gov
CyclohexanoneAniline (B41778)SkIRED (Imine Reductase)N-cyclohexylaniline92 nih.gov

Catalytic Hydrogenation Methods for Aromatic Precursors

The catalytic hydrogenation of aromatic precursors, particularly 4-methoxyaniline, provides a direct route to this compound. vulcanchem.com This method involves the reduction of the aromatic ring under hydrogen pressure in the presence of a metal catalyst. Common catalysts for this transformation include rhodium, ruthenium, and palladium, often supported on carbon or other materials. acs.org

The reaction conditions, such as temperature, pressure, and catalyst choice, can significantly impact the yield and stereoselectivity of the product. For instance, the hydrogenation of 4-methoxyaniline can be carried out using a Raney nickel catalyst at elevated temperature and pressure. google.compatsnap.com The synthesis of N-methyl-4-methoxyaniline has been achieved through the catalytic hydrogenation of p-aminoanisole and paraformaldehyde using a Raney nickel catalyst. google.compatsnap.com

Furthermore, the reduction of nitroarenes to anilines is a key step in synthesizing the aromatic precursors themselves. 4-nitroanisole (B1192098) can be hydrogenated to 4-methoxyaniline using various catalysts, including palladium-based systems. acs.orgresearchgate.net

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality plays a key role. This can be achieved through various stereoselective strategies.

Chiral Pool Strategies for Enantiomeric Purity

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgbuchler-gmbh.com This approach leverages the inherent chirality of these starting materials to produce enantiomerically pure target molecules. wikipedia.org While specific examples of chiral pool synthesis for this compound are not prevalent in the provided search results, the principle can be applied by selecting a suitable chiral starting material that can be elaborated into the desired product. For instance, naturally occurring chiral compounds like certain terpenes or carbohydrates could potentially serve as precursors. wikipedia.orgbuchler-gmbh.com

Asymmetric Synthesis Approaches in this compound Chemistry

Asymmetric synthesis aims to create a new chiral center in a molecule in a way that favors the formation of one stereoisomer over others. cutm.ac.iniupac.org This can be achieved using chiral catalysts, reagents, or auxiliaries. cutm.ac.ind-nb.info

For the synthesis of chiral this compound isomers, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 4-methoxycyclohexanone, is a viable strategy. d-nb.info The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral ligands, can induce high enantioselectivity in the reduction step. rsc.org

Another approach involves the stereoselective functionalization of a pre-existing chiral molecule. For example, the synthesis of various pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner starting from (−)-α-pinene. beilstein-journals.org A similar strategy could be envisioned for the synthesis of chiral this compound derivatives. Furthermore, visible-light-enabled photoredox catalysis has been used for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives through a [4 + 2] cycloaddition. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield of the desired product and enhancing selectivity, which is the ratio of the desired product formed to the total products. quora.comchemenggcalc.com Key variables that influence the outcome of the synthesis of this compound and its analogues include the choice of catalyst, solvent, temperature, pressure, and reaction time. numberanalytics.comfiveable.me

Catalyst Selection: The nature of the catalyst, including the active metal, support material, and physical properties like particle size, significantly affects performance. numberanalytics.com For the hydrogenation of anilines, platinum metal catalysts are commonly used. acs.org In the synthesis of cyclohexylanilines from nitrobenzenes, the particle size of the palladium on carbon (Pd/C) catalyst was found to directly impact catalytic activity; a smaller particle size (2.3 nm) resulted in a 92% yield, whereas larger particles (32.5 nm) gave only an 11% yield under the same conditions. thieme-connect.com For producing specific isomers, such as in the synthesis of trans-4-methylcyclohexylamine, supported ruthenium catalysts with alkali metal promoters are employed to achieve high trans-isomer selectivity (>98%). vulcanchem.com

Solvent and Temperature: The solvent can influence reactant solubility, catalyst stability, and the reaction pathway. For the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more common solvents like dichloromethane (B109758) and benzene. scielo.br Temperature affects reaction rates and can influence the product distribution by favoring either kinetic or thermodynamic products. fiveable.me For instance, in the synthesis of p-methoxyaniline compounds via hydrogenation, the optimal temperature range is reported to be 30-60 °C to suppress the formation of by-products. google.com

Pressure and Reaction Time: In hydrogenation reactions, hydrogen pressure is a key parameter. Higher pressures generally increase the rate of hydrogenation but must be optimized to avoid over-reduction or undesirable side reactions. fiveable.me For the synthesis of p-methoxyaniline, the reaction is preferably carried out at a pressure lower than 1 atm. google.com Reaction time must be sufficient to ensure high conversion of the starting material, but extended times can lead to the formation of undesired by-products, thereby reducing selectivity. scielo.br In one study, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion or selectivity. scielo.br

The following table presents research findings on the optimization of reaction conditions for related syntheses, illustrating the impact of various parameters on yield and selectivity.

Mechanistic Investigations of Reactions Involving 4 Methoxycyclohexanamine

Fundamental Reaction Patterns of Cycloalkylamines

Cycloalkylamines, such as 4-methoxycyclohexanamine, exhibit a range of fundamental reaction patterns characteristic of primary amines, but with reactivity and stereochemical outcomes influenced by the cyclic structure.

The nitrogen atom in cycloalkylamines possesses a lone pair of electrons, rendering it nucleophilic. crunchchemistry.co.uklibretexts.org This characteristic allows these amines to engage in nucleophilic attack and substitution reactions. For instance, they can react with haloalkanes in a nucleophilic substitution reaction to form secondary amines. crunchchemistry.co.uksavemyexams.com This reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the haloalkane, displacing the halide ion. chemguide.co.uk

However, these reactions can be complex, often leading to a mixture of products, including secondary and tertiary amines, as well as their corresponding salts and quaternary ammonium (B1175870) salts. libretexts.org To favor the formation of a specific product, such as a primary amine from ammonia (B1221849) and a haloalkane, a large excess of the nucleophile (ammonia in this case) is typically used. savemyexams.com The general reactivity of amines as nucleophiles is a cornerstone of their synthetic utility. byjus.com

The table below summarizes the progressive substitution reactions that can occur when a primary cycloalkylamine reacts with a haloalkane.

ReactantsProduct TypeExample Product
Primary Cycloalkylamine + HaloalkaneSecondary Amine SaltDiethylammonium bromide (from ethylamine (B1201723) and bromoethane) libretexts.org
Secondary Amine + HaloalkaneTertiary Amine SaltTriethylammonium bromide (from diethylamine (B46881) and bromoethane) libretexts.org
Tertiary Amine + HaloalkaneQuaternary Ammonium SaltTetraethylammonium bromide (from triethylamine (B128534) and bromoethane) libretexts.org

This table illustrates the sequential nature of nucleophilic substitution reactions involving amines.

Cycloalkylamines are weak bases, and their basicity is a key aspect of their chemical behavior. atamanchemicals.com The basicity of these amines can be quantified by the pKa of their conjugate acids. For cyclohexylamine (B46788), the pKa is approximately 10.6, indicating it is a moderately weak base. atamanchemicals.comdrugbank.com This is significantly more basic than its aromatic counterpart, aniline (B41778) (pKa of ~4.6), because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, making it less available for protonation.

The proton transfer dynamics in amines have been studied extensively, particularly in the context of their reactions. acs.orgnih.gov Upon electronic excitation, some aromatic amines can become significantly more acidic, a phenomenon that allows for the study of ultrafast proton transfer processes. diva-portal.orgacs.org While not directly applicable to the ground-state reactivity of this compound, these studies highlight the dynamic nature of the N-H bond. In solution, the acid-base equilibrium of a cycloalkylamine can be readily shifted by the addition of an acid, leading to the formation of the corresponding ammonium salt, which often exhibits different solubility properties. ku.ac.th

The following table provides a comparison of the basicity of cyclohexylamine with other relevant amines.

AminepKa of Conjugate AcidBasicity
Cyclohexylamine~10.6 atamanchemicals.comdrugbank.comWeak Base
Aniline~4.6Very Weak Base
Dicyclohexylamine10.4 drugfuture.comWeak Base
Triethylamine10.7Weak Base nih.gov

This table provides a comparative overview of the basicity of different amines, highlighting the influence of structure on this fundamental property.

Amines can undergo elimination reactions, most notably the Hofmann elimination, to form alkenes. ku.ac.thwikipedia.org This reaction involves the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. byjus.com This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide (B78521), which, upon heating, undergoes elimination. wikipedia.orgbyjus.com

A key feature of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product"), in contrast to many other elimination reactions that favor the more substituted Zaitsev product. wikipedia.org This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group. wikipedia.org The amino group itself (or its protonated form) is generally a poor leaving group. wikipedia.org To be converted into a good leaving group, the amine is typically transformed into a quaternary ammonium salt. cdnsciencepub.comcdnsciencepub.com The ability of the amine to act as a leaving group is influenced by its basicity and steric factors. nih.govcdnsciencepub.com

The general steps of the Hofmann elimination are outlined below:

Exhaustive Methylation: The primary amine is treated with excess methyl iodide to form a quaternary ammonium iodide. byjus.com

Formation of Hydroxide Salt: The quaternary ammonium iodide is treated with silver oxide and water to replace the iodide ion with a hydroxide ion. byjus.com

Elimination: The quaternary ammonium hydroxide is heated, leading to an E2 elimination to form an alkene, water, and a tertiary amine. ku.ac.thwikipedia.org

Reaction Mechanisms in this compound Formation

The synthesis of this compound often involves reductive amination, a process that can proceed through various mechanistic pathways.

A common route for the synthesis of cycloalkylamines is the reductive amination of the corresponding ketone. researchgate.net In the case of this compound, this would involve the reaction of 4-methoxycyclohexanone (B142444) with ammonia. The mechanism is believed to proceed through the initial formation of an imine intermediate. researchgate.net

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-methoxycyclohexanone, forming a hemiaminal intermediate. mpg.de This is followed by the dehydration of the hemiaminal to yield a cyclohexylimine. researchgate.net This imine formation is a reversible process. researchgate.net Subsequently, the imine is reduced to the corresponding amine, this compound. researchgate.netmasterorganicchemistry.com The reduction of the imine can be achieved using various reducing agents, such as hydrogen gas in the presence of a catalyst. researchgate.net The formation of an imine or enamine as an intermediate is a key step in reductive amination reactions. mpg.de In some cases, the initially formed primary amine can react with another molecule of the ketone to form a secondary amine, such as dicyclohexylamine, via a Schiff base intermediate. mdpi.com

A study on the reaction of D-glucose with cyclohexylamine identified the formation of glyoxaldicyclohexylimine, providing evidence for the formation of imine-type intermediates in reactions between sugars and amines. tandfonline.com

The general mechanism for the reductive amination of a ketone to a primary amine is as follows:

Nucleophilic attack: The amine attacks the carbonyl carbon of the ketone. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst. libretexts.org

Dehydration: A molecule of water is eliminated to form an iminium ion, which is in equilibrium with the imine. libretexts.org

Reduction: The imine is reduced to the final amine product. masterorganicchemistry.com

Catalysts play a crucial role in the synthesis of this compound, particularly in the reductive amination of 4-methoxycyclohexanone. They influence both the reaction rate and the stereoselectivity of the product. Rhodium-based catalysts, for example, have been shown to be effective for the reductive amination of aldehydes and ketones. wiley.comresearchgate.netresearchgate.net These catalysts can facilitate the hydrogenation of the intermediate imine. wiley.com

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity. For instance, in the reductive amination of cyclohexanone (B45756) with ammonia, a Cu-Cr-La/γ-Al2O3 catalyst was found to be effective, with the addition of molecular sieves to remove water shifting the equilibrium towards the formation of the imine and thus improving the yield of cyclohexylamine. researchgate.netkoreascience.kr Supported ruthenium catalysts with alkali metal promoters have been used to achieve high trans-isomer selectivity in the synthesis of similar cycloalkylamines. vulcanchem.com

The solvent can also play a significant role in the catalytic cycle, influencing thermodynamics and kinetics by interacting with the substrate and the catalyst. mpg.de For example, in the rhodium-catalyzed reductive amination, hydrogen-bond-forming solvents can promote the formation of the enamine intermediate. mpg.de

The table below presents some catalyst systems used in the synthesis of cycloalkylamines and their reported effects.

Catalyst SystemSubstrateEffect
Cu-Cr-La/γ-Al2O3Cyclohexanone and AmmoniaHigh conversion and selectivity to cyclohexylamine researchgate.netkoreascience.kr
Supported Ruthenium with alkali metal promotersp-Cresol derivativesHigh trans-isomer selectivity vulcanchem.com
Homogeneous Rhodium catalystsAldehydes and secondary aminesHigh selectivity and turnover frequencies for tertiary amines wiley.com
Anthracene-rhodium complexesAldehydes/ketones and aminesGood yields of various amines under mild conditions rsc.org

This table highlights the importance of catalyst selection in achieving desired outcomes in the synthesis of cycloalkylamines.

Molecularity of Elementary Reaction Steps

The molecularity of an elementary reaction step refers to the number of individual molecules that collide and participate in that single step of the reaction. wikipedia.orglibretexts.orgbyjus.com In the context of reactions involving this compound, particularly its aminolysis of phenyl and 4-nitrophenyl chloroformates, kinetic studies have been instrumental in elucidating the molecularity of the rate-determining step. nih.govnih.gov

The following table summarizes the key aspects of the molecularity for the rate-determining step in the aminolysis of chloroformates by this compound.

Reactants in Rate-Determining StepMolecularityKinetic OrderReaction Type
This compound, Phenyl ChloroformateBimolecularSecond-OrderAminolysis
This compound, 4-Nitrophenyl ChloroformateBimolecularSecond-OrderAminolysis

These findings are consistent with a stepwise mechanism, which will be further elaborated upon in the following section.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient reaction intermediates are pivotal for confirming a proposed reaction mechanism. In the aminolysis of phenyl and 4-nitrophenyl chloroformates by secondary alicyclic amines like this compound, the reaction is proposed to proceed through a zwitterionic tetrahedral intermediate (T±). nih.govnih.gov

This intermediate is formed in the initial, rate-determining step where the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a transient species with a positively charged nitrogen atom and a negatively charged oxygen atom. The formation of this zwitterionic tetrahedral intermediate is the key feature of the stepwise mechanism. nih.gov

The characterization of such a short-lived intermediate is often indirect, relying on kinetic evidence and the analysis of reaction products. For the reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chloroformates, the following observations support the presence of the T± intermediate:

Linear Brønsted-type plots: The relationship between the logarithm of the second-order rate constant (log kN) and the pKa of the amine is linear. The slopes of these plots (β values) for the reactions with phenyl chloroformate and 4-nitrophenyl chloroformate are 0.23 and 0.26, respectively. nih.gov These small positive values are consistent with a mechanism where the formation of a tetrahedral intermediate is the rate-determining step, as there is a moderate degree of bond formation in the transition state leading to the intermediate.

Solvent Effects: The stability of the zwitterionic tetrahedral intermediate is highly dependent on the solvent. In aqueous solutions, the polar solvent can stabilize the charged intermediate, favoring a stepwise mechanism. In contrast, similar reactions in less polar solvents like acetonitrile (B52724) are often concerted, as the destabilization of the charged intermediate makes its formation less favorable. nih.gov

Substrate Reactivity: The rate of reaction is influenced by the nature of the leaving group on the chloroformate. For instance, the reaction with 4-nitrophenyl chloroformate is faster than with phenyl chloroformate due to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more electrophilic and stabilizes the resulting phenoxide leaving group. nih.gov This is consistent with a mechanism where the departure of the leaving group occurs after the formation of the intermediate.

The proposed zwitterionic tetrahedral intermediate in the reaction of this compound with a generic phenyl chloroformate is depicted below:

Figure 1: Proposed zwitterionic tetrahedral intermediate in the reaction of this compound with a phenyl chloroformate.

The following table details the characteristics of the proposed reaction intermediate.

IntermediateMethod of IdentificationKey Characteristics
Zwitterionic Tetrahedral Intermediate (T±)Kinetic Studies (Brønsted plots, solvent effects)Tetrahedral geometry at the former carbonyl carbon; Contains a positively charged ammonium group and a negatively charged oxygen atom; Formation is the rate-determining step in aqueous media.

Stereochemical Aspects and Analysis of 4 Methoxycyclohexanamine

Isomeric Forms of 4-Methoxycyclohexanamine: Cis and Trans Stereoisomers

This compound exists as two primary stereoisomers: cis and trans. myskinrecipes.com This isomerism arises from the relative positioning of the methoxy (B1213986) (-OCH3) and amino (-NH2) substituents on the cyclohexane (B81311) ring.

In the cis isomer , both the methoxy and amino groups are on the same side of the cyclohexane ring's general plane. savemyexams.com

In the trans isomer , the methoxy and amino groups are on opposite sides of the ring's plane. savemyexams.comlookchem.com

These geometric differences lead to distinct physical properties. For instance, in related substituted cyclohexanes, the trans isomer often exhibits a higher melting point than the cis isomer, a characteristic that can be exploited for their separation and purification.

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. libretexts.orgyoutube.com In this conformation, the twelve hydrogen atoms (or substituents) are positioned in one of two orientations: axial or equatorial. libretexts.org

Axial (a) bonds are perpendicular to the general plane of the ring.

Equatorial (e) bonds are in the plane of the ring.

The chair conformation can undergo a "ring flip," a rapid interconversion between two chair forms. During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

For a disubstituted cyclohexane like this compound, the stability of a given conformation is determined by the steric interactions of the substituents. Generally, a conformation where a bulky substituent occupies an equatorial position is more stable than one where it is in an axial position, due to reduced 1,3-diaxial interactions.

In the case of trans-4-Methoxycyclohexanamine , the most stable conformation has both the methoxy and amino groups in equatorial positions (diequatorial). The alternative diaxial conformation is significantly less stable due to steric hindrance.

For cis-4-Methoxycyclohexanamine , one substituent must be axial while the other is equatorial (axial-equatorial). A ring flip will convert the axial group to equatorial and vice-versa. The preferred conformation will have the larger substituent in the equatorial position to minimize steric strain.

Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of molecules like this compound. numberanalytics.com By analyzing various NMR parameters, the relative and absolute configuration of the stereoisomers can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide crucial information about the chemical environment of each nucleus in the molecule. researchgate.net The chemical shift (δ), reported in parts per million (ppm), is a key parameter that differs for the cis and trans isomers due to the different spatial arrangements of the substituents.

Table 1: Predicted and Experimental NMR Data for Cyclohexane Derivatives

CompoundNucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Cyclohexane¹³C27.527.5
trans-4-Methylcyclohexanol¹³CC1: 69.8, C2/C6: 35.8, C3/C5: 31.5, C4: 32.7, CH₃: 22.5C1: 70.3, C2/C6: 36.1, C3/C5: 31.8, C4: 33.0, CH₃: 22.8 chemicalbook.com
trans-4-Methylcyclohexylamine hydrochloride¹³CC1: 49.5, C2/C6: 33.2, C3/C5: 30.1, C4: 31.9, CH₃: 21.8C1: 49.8, C2/C6: 33.5, C3/C5: 30.4, C4: 32.2, CH₃: 22.1 chemicalbook.com

The chemical shifts of the carbons bearing the methoxy and amino groups (C1 and C4) and the adjacent carbons are particularly sensitive to the cis or trans configuration. In general, axial and equatorial substituents experience different magnetic shielding, leading to distinct chemical shifts.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing the connectivity of atoms within a molecule. longdom.orgnumberanalytics.com A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. univ-lille1.fr

By analyzing the cross-peaks in a COSY spectrum of this compound, it is possible to trace the proton-proton coupling network throughout the cyclohexane ring. googleapis.comcam.ac.uk This information, combined with the coupling constants (J-values) extracted from the 1D ¹H NMR spectrum, can help to determine the relative stereochemistry of the substituents. The magnitude of the J-coupling between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

For a more definitive and detailed stereochemical assignment, advanced NMR techniques such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA) are employed. leibniz-fmp.denih.gov These methods provide long-range structural information that is not accessible through conventional NMR experiments like NOE or J-coupling analysis. newera-spectro.comresearchgate.net

Residual Dipolar Couplings (RDCs) arise from the partial alignment of molecules in a suitable medium, providing information on the orientation of internuclear vectors (e.g., C-H bonds) relative to the magnetic field. nih.gov RDCs are particularly valuable for determining the relative configuration of stereocenters that are distant from each other in the molecule. core.ac.uknih.gov

Residual Chemical Shift Anisotropy (RCSA) is another powerful parameter that reports on the relative orientations of the chemical shielding tensors of individual atoms. scispace.comacs.org RCSA is highly sensitive and can provide orientational information for both protonated and non-protonated carbons, which is a significant advantage for complex molecules. newera-spectro.com The combination of RDC and RCSA data with computational modeling, such as Density Functional Theory (DFT) calculations, allows for the unequivocal determination of the complete 3D structure and stereochemistry of molecules. scispace.com

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Stereochemistry

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the determination of the absolute stereochemistry of chiral molecules. googleapis.comyoutube.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound. rug.nl This differential absorption, which can be positive or negative, is plotted against wavelength to generate a CD spectrum, characterized by Cotton effects (CE). The sign and intensity of these Cotton effects are unique to a specific stereoisomer, providing a spectroscopic "fingerprint" of its three-dimensional structure. libretexts.org

For a molecule like this compound, which possesses stereocenters, the separation of its enantiomers would be the prerequisite for CD analysis. The compound has two stereocenters at C-1 (bearing the amino group) and C-4 (bearing the methoxy group). This gives rise to two pairs of enantiomers: (1R,4R)- and (1S,4S)-4-methoxycyclohexanamine (the trans isomers), and (1R,4S)- and (1S,4R)-4-methoxycyclohexanamine (the cis isomers).

The determination of the absolute configuration of these isomers using CD spectroscopy would involve the following steps:

Recording the Experimental Spectrum : A CD spectrum of a purified, enantiomerically pure sample (e.g., the (1R,4R)-isomer) would be recorded. googleapis.com The spectrum would show specific Cotton effects at wavelengths corresponding to the electronic transitions of the molecule's chromophores. In this compound, the relevant chromophores are the amine (-NH₂) and methoxy (-OCH₃) groups.

Computational Prediction : Modern approaches heavily rely on comparing the experimental spectrum with theoretical spectra generated using quantum-chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). libretexts.orgpressbooks.pub A computational model of the molecule with a known, assumed stereochemistry (e.g., 1R,4R) is created, and its theoretical CD spectrum is calculated.

Comparison and Assignment : The experimental CD spectrum is then compared to the computationally predicted spectrum. googleapis.com If the sign and general shape of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the (1R,4R)-isomer, then the absolute configuration of the sample is confirmed as (1R,4R). Conversely, if the experimental spectrum is a mirror image of the calculated (1R,4R) spectrum, the sample would be assigned the (1S,4S) configuration.

This combined experimental and computational approach provides a reliable method for the unambiguous assignment of absolute stereochemistry for chiral molecules like the stereoisomers of this compound. libretexts.org

Table 1: Illustrative CD Spectral Data for Stereoisomer Assignment This table is illustrative, as specific experimental data for this compound is not publicly available. It demonstrates the principle of opposite Cotton effects for enantiomers.

StereoisomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(1R,4R)-4-Methoxycyclohexanamine~210+5.2
(1S,4S)-4-Methoxycyclohexanamine~210-5.2

Implications of Stereochemistry on Reactivity and Molecular Properties

The stereochemical arrangement of the amino and methoxy groups in this compound isomers has profound implications for their physical and chemical properties, including conformational stability, basicity, and reactivity. vulcanchem.comlookchem.com The key distinction lies in the cis and trans diastereomers, which exhibit different spatial relationships between the two substituents.

Conformational Stability

In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. Due to steric strain, specifically 1,3-diaxial interactions, substituents preferentially occupy the more stable equatorial position. spcmc.ac.in

trans-4-Methoxycyclohexanamine : In the most stable chair conformation of the trans isomer, both the amino group and the methoxy group can reside in equatorial positions. This arrangement minimizes steric hindrance and results in a highly stable conformer. libretexts.org

Table 2: Conformational Analysis of this compound Isomers

IsomerMost Stable ConformationSubstituent PositionsRelative Stability
transChair1-NH₂ (equatorial), 4-OCH₃ (equatorial)More Stable
cisChair1-NH₂ (equatorial), 4-OCH₃ (axial) or 1-NH₂ (axial), 4-OCH₃ (equatorial)Less Stable

Reactivity and Basicity (pKa)

The spatial orientation of the substituents also influences their chemical reactivity and the basicity of the amine group.

Basicity (pKa) : The basicity of the amine is influenced by the electron-withdrawing inductive effect of the nearby oxygen atom in the methoxy group. This effect is distance-dependent. masterorganicchemistry.com In the trans isomer (diequatorial), the distance between the groups is maximized. In the cis isomer, the axial-equatorial arrangement brings the groups into closer proximity, potentially increasing the inductive effect of the methoxy group, which would slightly decrease the basicity of the amine (resulting in a lower pKa for its conjugate acid). Therefore, the trans isomer is expected to be slightly more basic than the cis isomer.

Reactivity : The different stereochemistry affects how the molecule interacts with other reactants. For instance, in reactions where the amine acts as a nucleophile, the accessibility of the lone pair on the nitrogen can be affected by the steric environment. The diequatorial trans isomer presents a more open and accessible amine group compared to the cis isomer, where the axial substituent on the same side of the ring could create some steric hindrance. This difference in reactivity is critical in stereoselective synthesis. For example, trans-4-substituted cyclohexylamines are important intermediates in the synthesis of certain pharmaceuticals because their well-defined stereochemistry ensures the correct three-dimensional structure in the final drug molecule. vulcanchem.com

Table 3: Predicted Property Differences Between Stereoisomers

Propertytrans-4-Methoxycyclohexanaminecis-4-MethoxycyclohexanamineRationale
Thermodynamic Stability HigherLowerThe trans isomer exists in a lower-energy diequatorial conformation. libretexts.org
Boiling/Melting Point Generally HigherGenerally LowerDiastereomers have different physical properties; the more stable and symmetric trans isomer often packs better in a crystal lattice. vulcanchem.com
pKa of Conjugate Acid Higher (More Basic Amine)Lower (Less Basic Amine)The electron-withdrawing inductive effect of the methoxy group is weaker in the diequatorial trans isomer due to greater distance.
Nucleophilic Reactivity HigherLowerThe equatorial amine in the most stable trans conformer is sterically more accessible.

Synthesis and Characterization of 4 Methoxycyclohexanamine Derivatives

Design Principles for Novel 4-Methoxycyclohexanamine Analogues

The design of new analogues of this compound is a strategic process, primarily driven by the goal of optimizing molecules for specific, often biological, applications. A key consideration in this design process is stereochemistry, particularly the distinction between cis and trans isomers, as the spatial arrangement of the amine and methoxy (B1213986) groups profoundly influences the molecule's shape and its interactions with biological targets. smolecule.comvulcanchem.com The trans isomer is frequently referenced in scientific literature and is often the isomer of interest for pharmacological development. smolecule.com

Computational methods, such as Free Energy Perturbation (FEP), are employed to guide the design of novel analogues. These techniques allow for the in silico prediction of binding affinities to target proteins, such as kinases, before undertaking synthetic efforts. This predictive power enables chemists to prioritize compounds that are most likely to exhibit high potency and selectivity. For instance, in the development of kinase inhibitors, substitutions on the tetrahydropyran (B127337) (THP) ring, a related scaffold, identified trans- and cis-methoxy substituted analogues with improved biochemical inhibition characteristics.

The core design principles often revolve around:

Stereochemical Control : The synthesis is often designed to selectively produce a specific isomer (e.g., trans or cis) to achieve the desired biological activity. vulcanchem.com A patent for mTOR kinase inhibitors, for example, specifically details the synthesis of (cis)-4-Methoxycyclohexanamine hydrochloride starting from tert-butyl (cis)-4-hydroxycyclohexylcarbamate. epo.org

Bioisosteric Replacement : The methoxy or amine group may be replaced by other functional groups with similar physical or chemical properties to modulate activity, solubility, or metabolic stability.

Conformational Locking : Modifications to the cyclohexane (B81311) ring can be introduced to restrict its conformational flexibility, potentially leading to a more favorable binding orientation. The chair conformation of the cyclohexyl ring and the equatorial positioning of substituents are considered to minimize steric strain. vulcanchem.com

Functionalization at the Amine Moiety

The primary amine group of this compound is a versatile handle for a wide array of chemical modifications. This functionalization is central to creating diverse libraries of derivatives for various applications. researchgate.net

Amide Derivatives Synthesis and Characterization

The formation of an amide bond is one of the most common transformations of the amine group in this compound. This reaction involves coupling the amine with a carboxylic acid. The process typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. This method is widely used in the synthesis of pharmaceuticals and other bioactive molecules. google.com

Common coupling reagents and conditions for amide synthesis are summarized below.

Coupling Reagent SystemTypical SolventTemperatureKey Features
EDC / HOBt / DMAPAcetonitrile (B52724) (MeCN)Room Temp.Efficient for electron-deficient amines and carboxylic acids.
DCC / DMAPDichloromethane (B109758) (DCM)Room Temp.A classic method; DCC forms a urea (B33335) byproduct that may require careful removal.
HATU / DIPEADimethylformamide (DMF)Room Temp.Highly effective and widely used for difficult couplings.

The resulting amide derivatives are characterized by the appearance of a new carbonyl (C=O) stretch in their Infrared (IR) spectra and distinct shifts in their Nuclear Magnetic Resonance (NMR) spectra, confirming the formation of the amide linkage.

Schiff Base and Imine Derivatives Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are synthesized through the condensation reaction of a primary amine, such as this compound, with a carbonyl compound (an aldehyde or ketone). The reaction mechanism proceeds in two main steps: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to form the imine.

The synthesis can be carried out under various conditions:

Conventional Heating : Refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695) is a common method.

Microwave Irradiation : This technique can significantly shorten reaction times and improve yields, often under solvent-free conditions.

Catalysis : Lewis acids or natural acids (e.g., from lemon juice) can be used to catalyze the reaction.

The formation of the C=N bond is confirmed analytically by a characteristic signal in the ¹H-NMR spectrum (typically between 8-9 ppm for the azomethine proton) and the ¹³C-NMR spectrum (around 158-163 ppm for the azomethine carbon).

N-Alkylation and N-Methylation Strategies

Introducing alkyl or methyl groups to the nitrogen atom of this compound yields secondary or tertiary amines, which can alter the compound's basicity, lipophilicity, and biological activity. Several strategies exist for N-alkylation:

Reductive Amination : This is a widely used method that involves reacting the amine with an aldehyde or ketone (e.g., formaldehyde (B43269) for methylation) in the presence of a reducing agent. vulcanchem.com The reaction forms an imine or enamine intermediate in situ, which is then reduced to the corresponding alkylated amine.

Direct Alkylation with Alkyl Halides : this compound can be reacted with alkyl halides, such as methyl iodide, via nucleophilic substitution. smolecule.com To avoid over-alkylation, which can lead to quaternary ammonium (B1175870) salts, this may be performed on a protected amine derivative.

Catalytic Methods with Alcohols : Modern, greener approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts (e.g., based on Ruthenium or Iridium). This "borrowing hydrogen" methodology proceeds without the use of toxic alkylating agents.

Reaction with Dialkyl Carbonates : The use of dialkyl carbonates, like dimethyl carbonate, in the presence of catalysts such as zeolites, provides a highly selective method for mono-N-methylation.

Cyclohexane Ring Modifications and Substitutions

While functionalization of the amine is common, modifications to the cyclohexane ring itself offer another avenue for creating novel analogues. These modifications can influence the molecule's stereochemistry and conformation.

A fundamental characteristic of the substituted cyclohexane ring is its ability to undergo a "ring flip," an interconversion between two chair conformations. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. The relative stability of these two conformers is determined by the steric strain associated with the substituents. For this compound, the equilibrium between the two chair forms will dictate the predominant spatial orientation of the amine and methoxy groups.

Synthetic strategies can introduce new functional groups onto the ring. Studies on the metabolism of the related compound cyclohexylamine (B46788) show that hydroxylation can occur at the 2, 3, and 4 positions of the ring, indicating that these positions are accessible for chemical modification. nih.gov Synthetic routes can be designed to build the ring with desired substituents in place. For example, the synthesis of (cis)-4-methoxycyclohexanamine can start from a protected 4-hydroxycyclohexylamine, where the hydroxyl group is subsequently methylated. epo.org Furthermore, catalytic processes for converting phenol (B47542) derivatives (guaiacols) into cyclohexylamines involve steps like demethoxylation and hydrogenation, highlighting reactions that can alter substituents on the alicyclic ring. researchgate.net

Analytical Techniques for Derivative Characterization

A suite of analytical techniques is essential to confirm the structure, purity, and stereochemistry of newly synthesized this compound derivatives.

TechniqueAbbreviationApplication in Characterization
Nuclear Magnetic Resonance Spectroscopy NMR (¹H, ¹³C)Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Essential for elucidating the exact structure of derivatives.
Infrared Spectroscopy IRUsed to identify the presence of specific functional groups (e.g., C=O in amides, C=N in Schiff bases, N-H bonds) based on their characteristic vibrational frequencies.
Mass Spectrometry MSDetermines the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.
High-Performance Liquid Chromatography HPLCA powerful technique for separating components of a mixture to assess the purity of the synthesized derivative and to isolate isomers.
Gas Chromatography GCUsed for separating and analyzing volatile compounds. Can be employed to determine the ratio of cis to trans isomers.
Thin-Layer Chromatography TLCA quick and inexpensive method to monitor the progress of a reaction and get a preliminary assessment of product purity.
Elemental Analysis -Determines the elemental composition (C, H, N, O) of a compound to verify its empirical formula.
Thermal Analysis TGA/DTAMeasures changes in physical and chemical properties as a function of temperature, providing information on thermal stability and decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. thermofisher.com The method is based on the principle that covalent bonds within a molecule interact with and absorb infrared radiation at specific frequencies corresponding to their natural vibrational frequencies. thermofisher.com This interaction results in a unique spectrum of absorption bands, which serves as a molecular "fingerprint." For the characterization of this compound and its derivatives, FT-IR is instrumental in confirming the presence of key structural features. ajchem-a.comjmchemsci.com

The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. The resulting spectrum is a plot of absorbance versus wavenumber (typically in cm⁻¹). Specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a large number of complex bands that are unique to a specific molecule. libretexts.org

In the FT-IR spectrum of a this compound derivative, several key absorption peaks would be expected, confirming its structure. The N-H bond of the primary amine group typically shows a characteristic absorption in the 3300 to 3500 cm⁻¹ range; primary amines (R-NH₂) often present as two distinct, sharp bands corresponding to symmetric and asymmetric stretching modes. libretexts.org The C-H bonds of the saturated cyclohexane ring produce strong absorptions between 2850 and 2960 cm⁻¹. libretexts.org The presence of the methoxy group is confirmed by a strong C-O stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Appearance
AmineN–H stretch3300 - 3500Sharp, medium intensity (often two bands for primary amines)
Alkane (Cyclohexane ring)C–H stretch2850 - 2960Strong, sharp
Ether (Methoxy group)C–O stretch1050 - 1150Strong, sharp
AmineC–N stretch1020 - 1250Medium to weak

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography (LC) with the mass analysis power of mass spectrometry (MS). wikipedia.org This synergistic combination allows for the effective separation, identification, and quantification of individual components within a complex mixture. wikipedia.orgnih.gov In the context of synthesizing this compound derivatives, LC-MS is an indispensable tool for monitoring reaction progress and confirming the identity and purity of the final product. googleapis.comgoogleapis.com

The process begins with liquid chromatography, where the sample mixture is passed through a column packed with a stationary phase. thermofisher.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases. thermofisher.com As each component elutes from the column, it is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to ionize the molecules, converting them into a charged, gaseous state. nih.gov The mass spectrometer then analyzes these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that can confirm the molecular weight of the compound. nih.gov This allows for unambiguous identification, even for isomeric compounds that have the same mass but different retention times in the LC. thermofisher.com

For a synthesized derivative of this compound, LC-MS analysis would provide two key pieces of data: the retention time from the LC, indicating its polarity relative to starting materials, and a mass spectrum from the MS. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the target compound, thereby confirming its successful synthesis. googleapis.com

CompoundMolecular FormulaExpected Molecular Weight (g/mol)Observed Ion (m/z) [M+H]⁺Technique
This compoundC₇H₁₅NO129.20130.21LC-MS (ESI)
(cis)-4-Methoxycyclohexanamine HydrochlorideC₇H₁₆ClNO165.66130.21 (as free base)MS (ESI)

Structure-Activity Relationship (SAR) Studies in this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com The fundamental goal of SAR is to identify the key structural features of a molecule—the pharmacophore—that are responsible for its interaction with a biological target. oncodesign-services.com By systematically synthesizing and testing a series of structurally related compounds (analogues), researchers can build a comprehensive map of which modifications enhance desired activities and which diminish them. drugdesign.org

In the context of this compound analogues, an SAR study would involve making targeted chemical modifications to the parent structure and evaluating the impact of these changes on a specific biological endpoint. nih.gov Such studies provide critical insights that guide the design of new molecules with improved potency and selectivity. oncodesign-services.com

The process for developing SAR for this compound analogues would typically explore several key areas of the molecule:

Modification of the Methoxy Group: The size, electronics, and hydrogen-bonding capacity of the substituent at the 4-position could be explored. Analogues might be synthesized where the methoxy group (-OCH₃) is replaced with larger alkoxy groups (e.g., -OCH₂CH₃), a hydroxyl group (-OH), or various halogens (e.g., -F, -Cl) to probe steric and electronic requirements at this position.

Stereochemistry of the Cyclohexane Ring: The relative orientation of the substituents is critical. The biological activity of the cis and trans isomers of this compound would be compared to determine the optimal three-dimensional arrangement for target binding.

Substitution on the Amine Group: The primary amine (-NH₂) could be converted to a secondary (-NHR) or tertiary (-NR₂) amine. These modifications would alter the basicity and hydrogen-bonding capability of the nitrogen atom, which is often a key interaction point with biological targets.

Positional Isomerism: The methoxy group could be moved to the 2- or 3-position of the cyclohexyl ring. As seen in SAR studies of other substituted cyclic compounds, the position of a substituent can dramatically alter a molecule's potency and selectivity. nih.gov

The findings from these systematic modifications are then compiled to create a predictive model for designing future compounds.

AnalogueModification from Parent StructureHypothetical Effect on ActivitySAR Insight
This compound (Parent)-BaselineReference compound for comparison.
4-EthoxycyclohexanamineMethoxy group replaced with EthoxyDecreasedSuggests a size limitation for the alkoxy group at position 4.
4-HydroxycyclohexanamineMethoxy group replaced with HydroxylIncreasedIndicates a hydrogen bond donor at this position is favorable.
trans-4-MethoxycyclohexanamineChange in stereochemistry from cisIncreasedReveals the importance of the spatial arrangement of substituents.
2-MethoxycyclohexanamineMethoxy group moved to position 2AbolishedHighlights the critical role of substitution at the 4-position.

Applications of 4 Methoxycyclohexanamine in Advanced Organic Synthesis and Catalysis

Role as a Chiral Auxiliary or Ligand in Asymmetric Transformations

In asymmetric synthesis, the primary objective is to produce a specific stereoisomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While specific documented examples of 4-methoxycyclohexanamine as a chiral auxiliary are not prevalent in publicly accessible literature, the broader class of chiral cyclohexanediamine derivatives has been successfully employed in asymmetric synthesis. myuchem.com These derivatives serve as ligands for metal catalysts, forming chiral complexes that facilitate enantioselective transformations.

The principle of a chiral auxiliary involves its covalent attachment to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. The stereochemical information embedded in the auxiliary guides the approach of reagents, leading to the preferential formation of one diastereomer over the other. Given its chiral nature (when resolved into its enantiomers), this compound possesses the structural requisites to function as a chiral auxiliary. The amine group provides a convenient handle for attachment to substrates, while the stereocenters on the cyclohexane (B81311) ring can impart the necessary steric hindrance to control the facial selectivity of reactions.

The development of novel chiral auxiliaries is a continuous endeavor in organic synthesis, and molecules like this compound represent potential candidates for exploration in this area. Their efficacy would depend on factors such as the ease of synthesis of enantiomerically pure forms, the diastereoselectivity they induce in various reactions, and the facility of their removal and recovery.

Utilization in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. This compound and its derivatives serve as important building blocks in the synthesis of a variety of fine chemicals. The presence of both an amine and a methoxy (B1213986) group on a cyclohexane scaffold provides a versatile platform for further chemical modifications. These functional groups can be independently or concertedly manipulated to construct more complex molecular architectures.

The amine functionality allows for a wide range of reactions, including amide bond formation, N-alkylation, and the formation of imines and enamines. These reactions are fundamental in the construction of diverse molecular frameworks. The methoxy group, while relatively inert, can influence the reactivity and physical properties of the molecule and can be a precursor for other functional groups under specific conditions. Substituted cyclohexylamines, in general, are recognized as valuable intermediates in the production of specialty chemicals. nbinno.com

Catalytic Applications

The application of this compound extends into the realm of catalysis, where it can be a component of the catalyst itself or a substrate in catalytic transformations.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts. While direct catalytic applications of this compound are not extensively detailed, the broader family of cyclohexylamine (B46788) derivatives has been shown to be effective in various organocatalytic transformations.

For instance, research has demonstrated the use of achiral amines in combination with chiral Brønsted acids in highly enantioselective organocatalytic cascade reactions to synthesize chiral cis-3-substituted cyclohexylamines. This approach combines enamine catalysis, iminium catalysis, and Brønsted acid catalysis in a one-pot sequence, leading to the formation of pharmaceutically relevant intermediates in good yields and with excellent enantioselectivities. The amine in these reactions is incorporated into the final product, highlighting the role of cyclohexylamine scaffolds as key reactants in organocatalyzed synthetic strategies.

In the broader context of catalysis, this compound can play a role in both homogeneous and heterogeneous systems. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, chiral derivatives of this compound could be synthesized to act as ligands for metal catalysts. The coordination of such ligands to a metal center can create a chiral environment, enabling enantioselective catalysis of a wide range of organic transformations.

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound or its derivatives could be immobilized on a solid support. This approach offers advantages in terms of catalyst separation and recycling. The supported catalyst could be used in continuous flow reactors, enhancing the efficiency and sustainability of chemical processes. For example, methods for producing trans-4-methylcyclohexylamine via catalytic hydrogenation in the presence of a noble metal catalyst have been developed, showcasing the role of such compounds in heterogeneous catalytic processes. google.com

The conversion of biomass into valuable chemicals is a critical area of research for sustainable chemical production. Lignin, a complex aromatic polymer found in plant cell walls, is a particularly abundant but underutilized renewable resource. Recent research has focused on the catalytic valorization of lignin into valuable chemicals, including cyclohexylamines.

One-pot catalytic strategies have been developed to convert lignin-derived guaiacols and syringols into cyclohexylamines. This process typically involves demethoxylation, hydrogenation, and amination steps. For example, a crude bio-oil from the reductive catalytic fractionation of birch lignocellulose has been successfully transformed into a mixture rich in 4-propylcyclohexylamine. This demonstrates the feasibility of producing substituted cyclohexylamines directly from biomass, which can then serve as building blocks for other chemicals.

Building Block in Pharmaceutical Intermediate Synthesis

Substituted cyclohexylamines are crucial structural motifs in a wide array of pharmaceutical compounds. The specific stereochemistry and substitution pattern of the cyclohexane ring can significantly influence the biological activity of a drug molecule. Both cis- and trans-isomers of substituted cyclohexylamines are important intermediates in the synthesis of various pharmaceuticals. google.com

For example, trans-4-methylcyclohexylamine is a key intermediate in the synthesis of the antidiabetic drug glimepiride. nbinno.comgoogle.comgoogle.com It is also a necessary intermediate for drugs targeting the hepatitis C virus and for inhibitors of metabotropic glutamate receptor 1 used in the treatment of chronic pain. google.com The structural similarity between 4-methylcyclohexylamine and this compound suggests that the latter could also serve as a valuable intermediate for a range of biologically active compounds. The methoxy group can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to new therapeutic agents.

The synthesis of enantiomerically pure cis- and trans-4-substituted cyclohexylamines is therefore of significant interest to the pharmaceutical industry. Various synthetic methods have been developed to access these intermediates with high purity. google.com

Despite a comprehensive search for scholarly articles and patents, no specific research findings detailing the application of this compound in materials science could be located. The search did not yield any data on its use as a monomer for polymers such as polyamides, as a curing agent for epoxy resins, or in the synthesis of liquid crystals. Consequently, it is not possible to provide an article with detailed research findings or data tables on this specific topic.

Theoretical and Computational Chemistry Studies on 4 Methoxycyclohexanamine

Quantum Mechanical (QM) Studies

Quantum mechanical methods are based on solving the Schrödinger equation, offering a fundamental description of the electronic structure of molecules. wikipedia.org These "from first principles," or ab initio, calculations provide deep insights without reliance on experimental parameters. wikipedia.orgststephens.net.in

Electronic structure calculations are foundational to modern computational chemistry. aimspress.com Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to determine the distribution of electrons within a molecule. wikipedia.orgwikipedia.org

Ab Initio Methods: These methods, such as Hartree-Fock and more advanced techniques like Møller-Plesset perturbation theory (MPn) or Configuration Interaction (CI), build a theoretical model starting from fundamental physical constants. ststephens.net.in They aim to solve the Schrödinger equation directly, with the accuracy of the calculation typically increasing with the computational expense. ststephens.net.in For 4-methoxycyclohexanamine, ab initio calculations can provide a benchmark for its geometric parameters (bond lengths, angles) and electronic energy.

Density Functional Theory (DFT): DFT has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. aimspress.comwikipedia.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. aimspress.comwikipedia.org Functionals, which are approximations for the exchange and correlation energy, are a key component of DFT methods, with a wide variety available (e.g., B3LYP, PBE0, M06-2X) to suit different chemical problems. stackexchange.com Applying DFT to this compound would involve optimizing the geometry of its cis and trans isomers to find the lowest energy structures and calculating their corresponding electronic properties, such as molecular orbital energies.

Once the electronic structure is determined, a wide range of molecular properties and reactivity descriptors can be calculated. nih.govarxiv.org These predictions are crucial for understanding how this compound might behave in a chemical environment.

Reactivity Profiles: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical Predicted Molecular Properties of this compound Isomers (DFT B3LYP/6-311++G(d,p))

Propertytrans-4-Methoxycyclohexanaminecis-4-Methoxycyclohexanamine
Total Energy (Hartree) -405.12345-405.12189
Dipole Moment (Debye) 1.85 D2.10 D
HOMO Energy (eV) -8.54 eV-8.61 eV
LUMO Energy (eV) 1.25 eV1.22 eV
HOMO-LUMO Gap (eV) 9.79 eV9.83 eV

Note: This table contains illustrative, hypothetical data for demonstration purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations compute the motion of atoms and molecules over time by integrating Newton's equations of motion. researchgate.net This technique allows for the exploration of dynamic processes, conformational changes, and intermolecular interactions that are inaccessible to static QM calculations. utoronto.ca

The cyclohexane (B81311) ring is famous for its conformational flexibility, primarily existing in a low-energy chair conformation but also able to adopt boat and twist-boat forms. upenn.edulibretexts.org For a substituted cyclohexane like this compound, the substituents (amino and methoxy (B1213986) groups) can exist in either axial or equatorial positions, leading to a complex conformational landscape.

MD simulations can be used to explore this landscape by simulating the molecule's movement over nanoseconds or longer. irbbarcelona.org By tracking the atomic coordinates, one can identify the preferred conformations and the transitions between them. The relative energies of these conformers determine their population at thermal equilibrium. For both cis and trans isomers of this compound, simulations would reveal the energetic preference for equatorial versus axial placement of the methoxy and amino groups, which minimizes steric hindrance. upenn.edulibretexts.org The most stable conformation for the trans isomer is expected to be the di-equatorial chair form, while the cis isomer would have one axial and one equatorial substituent.

Table 2: Hypothetical Relative Conformational Energies of trans-4-Methoxycyclohexanamine

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 1 (Global Minimum) Amine (eq), Methoxy (eq)0.00
Chair 2 Amine (ax), Methoxy (ax)+5.5
Twist-Boat -+6.0
Boat -+7.2

Note: This table contains illustrative, hypothetical data for demonstration purposes. "eq" denotes equatorial and "ax" denotes axial.

The behavior of a molecule is significantly influenced by its interactions with its surroundings. saskoer.ca MD simulations are particularly well-suited to study these intermolecular forces, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. wikipedia.orgharvard.edu this compound can act as a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms).

Simulations can explicitly model the solvent molecules around this compound to study solvation effects. wikipedia.orgfrontiersin.org By simulating the compound in different solvents (e.g., water, methanol (B129727), or a nonpolar solvent like hexane), one can understand how the solvent affects conformational preferences and reactivity. rsc.orgnih.gov For example, in a protic solvent like water, the formation of hydrogen bonds with the amino and methoxy groups would stabilize the solute and could influence the equilibrium between different conformers. The strength and nature of these interactions dictate many macroscopic properties, including solubility and reactivity. wikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. numberanalytics.comscielo.brrsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a comprehensive understanding of the reaction mechanism. numberanalytics.commit.edu

For this compound, a potential reaction for study could be its acylation at the nitrogen atom. Using QM methods like DFT, one could model the approach of an acylating agent (e.g., acetyl chloride) to the amine group. The calculation would trace the reaction coordinate, which represents the progress of the reaction.

The key steps in such a study would be:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the acylating agent) and the final products are calculated.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction pathway. numberanalytics.com Computational algorithms are used to locate this unstable structure, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate.

Mapping the Reaction Pathway: By following the path of steepest descent from the transition state down to the reactants and products (a technique known as an Intrinsic Reaction Coordinate, or IRC, calculation), the entire mechanism can be confirmed.

Solvent effects can be included in these models, either implicitly (as a continuous dielectric medium) or explicitly (by including individual solvent molecules), to provide a more realistic picture of the reaction in solution. scielo.br

Table 3: Hypothetical Reaction Energy Profile for N-acylation of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Acetyl Chloride0.0
Transition State C-N bond forming, C-Cl bond breaking+15.2
Products N-acetyl-4-methoxycyclohexanamine + HCl-25.8

Note: This table contains illustrative, hypothetical data for demonstration purposes.

Computational Design of this compound-based Catalysts

The computational design of novel catalysts is a rapidly advancing field that leverages theoretical chemistry to predict and optimize the catalytic performance of molecules before their synthesis. muni.czugent.be This approach reduces the time and resources required in traditional trial-and-error experimental work. muni.cz For a molecule like this compound, with its chiral centers and functional groups (a primary amine and an ether), computational methods offer a pathway to explore its potential as an organocatalyst or as a ligand in metal-based catalysis.

Modern catalyst design integrates techniques like Density Functional Theory (DFT) and machine learning to screen vast chemical spaces and identify promising candidates. arxiv.orgmdpi.com DFT calculations can model transition states of reactions to predict enantioselectivity and reaction rates (k_cat). muni.cz For instance, in designing a catalyst based on this compound for an asymmetric reaction, DFT would be used to calculate the energy difference between the transition states leading to the R and S products (ΔΔG‡), which is directly related to the enantiomeric excess.

The process often involves several stages:

Conceptual Design: Identifying potential catalytic motifs within the this compound scaffold. The amine group can act as a Brønsted base or form enamines/imines, characteristic of organocatalysis. chemrxiv.orgnih.gov The entire molecule can also serve as a chiral ligand for a metal center.

High-Throughput Screening: Computational tools can generate a virtual library of derivatives by modifying the this compound structure (e.g., adding bulky groups to the amine or altering substituents on the cyclohexane ring). These virtual compounds are then rapidly screened for desired properties. mdpi.com

Mechanism Elucidation: For the most promising candidates, detailed quantum mechanics/molecular mechanics (QM/MM) simulations are performed to understand the full reaction mechanism and the role of each part of the catalyst in stabilizing the transition state. muni.cz

While specific studies on this compound-based catalysts are not prominent, the established principles of computational design provide a clear roadmap for its development. By understanding the geometric and electronic properties of its active site, new, highly efficient, and selective catalysts can be engineered. researchgate.net

Protein-Ligand Interaction Modeling for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of potential drug candidates. nih.govscielo.org.mx For analogues of this compound, molecular docking can elucidate how they interact with a specific protein target at the atomic level.

The docking process involves two main components: a search algorithm and a scoring function. nih.gov

Search Algorithm: This component explores the conformational space of the ligand within the protein's binding site, generating a wide range of possible binding poses. Even for relatively simple molecules, the number of rotatable bonds can make this a complex task. nih.gov

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. These functions calculate the free energy of binding, with lower scores typically indicating a more favorable interaction. nih.gov

In a hypothetical docking study of a this compound analogue against a protein kinase, the simulation would identify key interactions. The primary amine group is a potential hydrogen bond donor and acceptor, likely interacting with polar residues like aspartate or serine in the binding pocket. The cyclohexane ring would likely form van der Waals and hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor. The validation of a docking protocol is often confirmed by re-docking a known co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically <2 Å). scielo.org.mx

These simulations provide invaluable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective analogues by suggesting specific structural modifications to enhance binding interactions. nih.gov

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. It is the foundation of many biological processes, and accurately predicting the strength of this interaction—the binding affinity—is a primary goal in drug discovery. arxiv.org While molecular docking provides an initial estimate, more rigorous methods are often employed for more accurate binding affinity predictions for this compound analogues.

Binding affinity is quantified by constants like the inhibition constant (K_i), dissociation constant (K_d), or the half-maximal inhibitory concentration (IC_50), with lower values indicating stronger binding. frontiersin.org Computational methods for predicting these values range from empirical scoring functions to more computationally intensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP). nih.gov

Recent advances have seen the rise of machine learning and deep learning models for affinity prediction. nih.govnih.gov These models are trained on large datasets of protein-ligand complexes with experimentally determined affinities, such as PDBbind, and can learn complex relationships between a molecule's features and its binding strength. mdpi.com

For a series of hypothetical this compound analogues, a computational study might generate the following predictive data to guide lead optimization.

AnalogueModification from ParentPredicted Binding Affinity (K_d, nM)Key Predicted Interactions
4-MCA (Parent)-850H-bond (NH2), Hydrophobic (cyclohexyl)
Analogue AN-methylation (-NHCH3)1200Reduced H-bond donor capacity
Analogue BMethoxy to Ethoxy (-OCH2CH3)750Enhanced hydrophobic contact
Analogue CAxial to Equatorial Methoxy400Improved fit in hydrophobic pocket
Analogue D2-Fluoro substitution320New H-bond with Serine residue

This table contains hypothetical data for illustrative purposes.

Such predictive data allows chemists to prioritize which analogues to synthesize and test experimentally, focusing on modifications predicted to enhance binding affinity.

Prediction of Pharmacokinetic and ADMET Properties of Analogues

A promising drug candidate must not only have high affinity for its target but also possess favorable pharmacokinetic properties, collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov A significant portion of drug candidates fail in clinical trials due to poor ADMET profiles. sciensage.info In silico ADMET prediction tools are now widely used in the early stages of drug discovery to filter out compounds with undesirable properties, saving significant time and cost. nih.govnih.gov

Various computational platforms like SwissADME, QikProp, and admetSAR are used to predict a wide range of properties based on a molecule's structure. sciensage.inforesearchgate.net These tools use quantitative structure-activity relationship (QSAR) models and analyze physicochemical properties such as molecular weight, lipophilicity (logP), water solubility, and polar surface area (PSA). japtronline.com

For analogues of this compound, these tools can predict:

Absorption: Likelihood of gastrointestinal absorption and compliance with frameworks like Lipinski's Rule of Five. japtronline.com

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. researchgate.net

Metabolism: Likelihood of inhibiting or being a substrate for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. sciensage.info

Excretion: Predictions related to clearance and bioavailability.

Toxicity: Flags for potential mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity. sciensage.info

The table below presents a hypothetical ADMET profile for this compound and several conceptual analogues, as might be generated by common prediction software.

AnaloguelogPWater SolubilityGI AbsorptionBBB PermeantCYP2D6 InhibitorhERG InhibitorAmes Toxicity
4-MCA (Parent)1.35GoodHighYesNoNoNo
Analogue E (N-acetyl)0.95Very GoodHighNoNoNoNo
Analogue F (4-trifluoromethoxy)2.80ModerateHighYesYesLow RiskNo
Analogue G (Cyclohexyl to Phenyl)2.50ModerateHighYesYesMedium RiskNo

This table contains hypothetical data for illustrative purposes.

This predictive analysis helps researchers identify potential liabilities early. For example, while Analogue F might have good permeability, its predicted inhibition of CYP2D6 would be a significant concern for potential drug-drug interactions, guiding further chemical modifications to mitigate this risk. nih.gov

Biological Activities and Pharmacological Relevance of 4 Methoxycyclohexanamine Analogues

Modulation of Specific Biological Targets

The interaction of 4-Methoxycyclohexanamine analogues with specific biological macromolecules, such as enzymes and nuclear receptors, is a key area of research to elucidate their mechanism of action and therapeutic potential.

Cholinesterase Inhibition Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. wikipedia.org The inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov Research into novel inhibitors is ongoing, with various chemical scaffolds being explored. nih.govmdpi.com While many inhibitors target the active site of the enzymes, some, like the coumarin (B35378) glycyrol, have been shown to act as noncompetitive inhibitors of BChE. mdpi.com Studies on hydrazinecarboxamides have shown that these compounds can dually inhibit both AChE and BChE, with potencies sometimes comparable to or better than the established drug rivastigmine. mdpi.com Uracil derivatives have also been identified as potential lead molecules for designing new cholinesterase inhibitors. nih.govnih.gov

Inhibitor Class/CompoundTarget Enzyme(s)IC₅₀ Values (µM)Source
HydrazinecarboxamidesAChE & BChEAChE: 27.0–106.8BChE: 58.0–277.5 mdpi.com
Uracil DerivativesAChE & BChEAChE: 0.088–0.388BChE: 0.137–0.544 nih.gov
Glycyrol (Coumarin)AChE & BChEAChE: 14.77BChE: 7.22 mdpi.com
LiquiritigeninMAO-A & MAO-BMAO-A: 0.27MAO-B: 0.098 mdpi.com

This table presents IC₅₀ values for various classes of cholinesterase inhibitors to provide context for the types of activities being investigated in the field.

p300/CBP Modulation The proteins p300 (also known as KAT3B) and CREB-binding protein (CBP) are highly similar histone acetyltransferases (HATs) that act as transcriptional co-activators. nih.govmdpi.com They play a vital role in regulating gene expression related to cell proliferation, differentiation, and apoptosis by acetylating histone and non-histone proteins. nih.govabcam.com Dysregulation of p300/CBP function is linked to various cancers, making them attractive targets for anticancer drug development. nih.govabcam.com Small-molecule inhibitors, such as C646, have been developed as potent and selective inhibitors of p300/CBP HAT activity. abcam.com Other inhibitors like SGC-CBP30 specifically target the bromodomain of CBP/p300, which is responsible for recognizing acetylated histones. medchemexpress.com The development of PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of p300/CBP represents another therapeutic strategy being explored. medchemexpress.com

Androgen Receptors The Androgen Receptor (AR) is a ligand-activated transcription factor that is crucial for male sexual development and has been implicated in prostate cancer. nih.govthermofisher.com The development of ligands that can modulate AR activity is a significant area of therapeutic research. nih.gov Receptor binding assays are fundamental tools for identifying and characterizing new AR ligands. nih.govthermofisher.com These assays often use a fluorescently labeled androgen ligand and the AR ligand-binding domain (LBD). thermofisher.com A test compound's ability to bind to the receptor is measured by its capacity to displace the fluorescent ligand, which results in a change in fluorescence polarization. thermofisher.com Methoxyacetic acid (MAA), a metabolite of an industrial solvent, has been shown to potentiate AR activity, not by binding directly in the same manner as androgens, but by enhancing the transcriptional activity mediated by coactivators like GRIP1 and p300. nih.gov

PPAR-γ Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation. prospecbio.comopenrheumatologyjournal.com It forms a heterodimer with the retinoid X receptor (RXR) to control the transcription of target genes. openrheumatologyjournal.comfrontiersin.org PPAR-γ is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. biorxiv.org The binding of agonists to PPAR-γ can induce a variety of cellular responses, and its modulation has been explored for the treatment of metabolic diseases and cancer. frontiersin.orgrsc.org For instance, activation of PPAR-γ has been shown to induce metabolic changes in lung cancer cells, leading to cell cycle arrest. frontiersin.org Novel agonists are being designed and evaluated for their binding affinity and potential neuroprotective effects in conditions like Alzheimer's disease. rsc.org

CompoundReceptor TargetActivity / AffinitySource
TestosteroneAndrogen ReceptorEC₅₀: ~0.18 nM nih.gov
BicalutamideAndrogen ReceptorAntagonist nih.gov
EdaglitazonePPAR-γAgonist biorxiv.org
Compounds 4a, 4h, 4jPPAR-γAgonists with IC₅₀ values of 8.607, 9.242, and 5.974 μM, respectively rsc.org

This table provides examples of compounds and their interactions with Androgen and PPAR-γ receptors.

In Vitro Biological Screening of Derivatives

The synthesis of libraries based on the this compound scaffold allows for broad screening to identify derivatives with potential therapeutic activities against a range of diseases.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. scielo.org.co The search for new, effective, and less toxic treatments is a global health priority. scielo.org.co Drug discovery efforts often involve high-throughput screening of compound libraries against the parasite. plos.org Successful strategies include identifying novel scaffolds that can serve as starting points for medicinal chemistry programs. plos.org For example, derivatives of 4-hydroxyquinoline (B1666331) have been identified as a novel class with antileishmanial activity. plos.org Similarly, molecular hybridization, which combines pharmacophoric units from different molecules, has led to the development of potent naphthoquinone-based hybrids. scielo.org.co Benzimidazole-triazole derivatives have also shown significant activity against Leishmania tropica, with some compounds exhibiting greater potency than the reference drug Amphotericin B. mdpi.com Miltefosine, an alkylphosphocholine, was the first oral drug developed for leishmaniasis, highlighting that phospholipid derivatives are a promising class of compounds. dndi.org

Compound Class/NameLeishmania SpeciesIC₅₀ ValueSource
βACIL (Naphthohydrazone)L. amazonensis, L. infantum, L. major0.044 μM scielo.org.co
βHDZ (Naphthohydrazone)L. amazonensis, L. infantum, L. major0.023 μM scielo.org.co
Compound 5d (Benzimidazole-triazole)L. tropica239.03 μg/mL mdpi.com
Compound 5f (Benzimidazole-triazole)L. tropica460.37 μg/mL mdpi.com
SVE (Sterculia villosa extract)L. donovani17.5 μg/mL nih.gov

This table summarizes the antileishmanial activity of various compounds against different Leishmania species.

Derivatives containing the cyclohexanamine moiety have been explored for their potential as anticancer agents. A patent application disclosed that compounds incorporating a trans-4-methoxycyclohexanamine group were evaluated for their anticancer activity. googleapis.com The search for novel anticancer agents often involves targeting microtubules, which are essential for cell division. ekb.eg Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization, and numerous analogues have been developed to improve its efficacy and overcome limitations like chemical instability. ekb.egmdpi.com Other research has focused on synthesizing hydroxycinnamamide derivatives, with some caffeamide compounds showing potent activity against murine leukemia cells. japsonline.com

Compound/ClassCancer Cell Line(s)Activity/MechanismSource
trans-4-methoxycyclohexanamine derivativePC-3 (prostate)Evaluated for anticancer activity googleapis.com
Combretastatin A-4 (CA-4) AnaloguesVariousTubulin polymerization inhibition, G2/M phase arrest ekb.egmdpi.com
Compound 6b (Caffeamide derivative)P388 Murine LeukemiaIC₅₀: 1.48 μg/ml japsonline.com
Dihydropyrimidine (DHPM) derivatives60 cancer cell linesG2/M arrest and apoptotic activity in HL-60(TB) and MOLT-4 cells mdpi.com

This table highlights various compounds and their reported anticancer activities.

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. frontiersin.org A patent for heteroaryl compounds intended as antibacterial and antifungal agents included (1R, 4R)-4-methoxycyclohexanamine as a synthetic intermediate. googleapis.com Research into new antimicrobial agents has explored various heterocyclic scaffolds. For instance, novel 2-thioxo-4-imidazolidinone derivatives containing a cyclohexyl group have been synthesized and evaluated. ekb.eg One such compound demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while several others showed antifungal activity against Candida albicans and Aspergillus niger. ekb.eg Similarly, a series of 1,2,4-triazole (B32235) derivatives showed potent activity against Staphylococcus aureus and the fungus Microsporum gypseum, with some compounds being more effective than the standard drugs streptomycin (B1217042) and ketoconazole, respectively. nih.gov

Compound/ClassTarget Organism(s)Minimum Inhibitory Concentration (MIC)Source
Compound 5b (2-Thioxo-4-imidazolidinone)S. aureus, P. aeruginosa25 mg/mL ekb.eg
Compounds 5a, 5b, 5c, 5e (2-Thioxo-4-imidazolidinone)C. albicansVarious ekb.eg
1,2,4-Triazole derivativesS. aureusSuperior or comparable to streptomycin nih.gov
1,2,4-Triazole derivativesM. gypseumSuperior or comparable to ketoconazole nih.gov
Calix googleapis.comarene derivative (Compound 16)Gram-positive bacteria (inc. MRSA)Potent activity, low tendency for resistance frontiersin.org

This table summarizes the antibacterial and antifungal activities of different classes of compounds.

Antiviral and Antiparasitic Properties

While direct antiviral studies on simple this compound derivatives are not extensively documented in the provided context, the core structure is integral to the synthesis of compounds targeting various pathogens. For instance, trans-4-methoxycyclohexanamine has been utilized in the creation of 8-hydroxynaphthyridine derivatives with potent in vitro antileishmanial activity. researchgate.net Leishmaniasis is a parasitic disease, and the development of novel treatments is critical due to the toxicity and variable efficacy of current options. researchgate.net

Research into other heterocyclic compounds has identified several mechanisms for antiviral action, which could be relevant for future derivatives. These mechanisms include the inhibition of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. nih.gov Some fused tricyclic derivatives of indoline (B122111) and imidazolidinone have shown activity against Zika virus (ZIKV) by acting on the RNA synthesis stage of the viral life cycle. nih.gov Furthermore, other synthetic compounds, such as certain histidine derivatives, have demonstrated a moderate ability to suppress the replication of the SARS-CoV-2 virus in vitro. crie.ru These findings suggest that incorporating the this compound moiety into novel molecular frameworks could be a viable strategy for developing future antiviral and antiparasitic agents.

Mechanisms of Biological Action at a Molecular Level

The biological effects of this compound analogues can be attributed to their precise interactions with specific molecular targets.

Another identified mechanism of action is the modulation of the activity of the histone acetyltransferases p300 and/or CBP. google.com These proteins are key regulators of gene expression and are implicated in certain cancers. A patent for a series of novel compounds with this modulatory activity describes the use of (1r,4r)-4-methoxycyclohexanamine as a core building block, highlighting its potential utility in developing cancer therapeutics. google.com

In the context of antileishmanial agents, the mechanism of 8-hydroxynaphthyridine derivatives appears linked to an acceptor-donor-acceptor motif within their structure. researchgate.net This feature suggests that the compounds may act by chelating divalent cations, a mechanism that could disrupt essential parasitic enzyme functions. researchgate.net

Structure-Activity Relationship (SAR) Correlations with Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of lead compounds. gardp.org Such studies have been performed on various analogues incorporating the this compound scaffold.

Table 1: SAR of Imidazopyridine Analogues as DLK Inhibitors Data derived from research on DLK inhibitors. chemrxiv.org

ModificationTarget PropertyResult
Addition of polar groupsReduce hERG inhibitionNot significant
Increased 3D shapeReduce hERG inhibitionNot significant
Modulation of amine pKaReduce hERG inhibitionSuccessful
Substitution at C3 positionInteract with P-loopOpportunity for enhancement
Substitution at C6 positionAdjust physicochemical propertiesOpportunity for enhancement

In the development of antileishmanial 8-hydroxynaphthyridines, SAR studies provided key insights into optimizing activity. nih.gov The replacement of a triazole ring with an amide was a productive strategy. acs.org Within the amide subseries, substitutions on the benzyl (B1604629) group were explored. An unsubstituted phenyl analogue showed reasonable potency (pEC50 = 5.9). acs.org It was found that ortho-substitution was generally beneficial; an o-trifluoromethyl analogue resulted in a significant potency increase (pEC50 = 7.0), while the o-methoxy analogue provided a good balance of potency (pEC50 = 6.2) and favorable metabolic properties. acs.org A 4-methoxy benzyl amide analogue (27) was also noted for having an encouraging profile. nih.govacs.org Modifications to the naphthyridine core itself were critical; removal or methylation of the 8-hydroxyl group led to a loss of antiparasitic activity. nih.govacs.org

Table 2: SAR of Naphthyridine Amide Analogues for Antileishmanial Activity Data derived from studies on 8-hydroxynaphthyridine derivatives. nih.govacs.org

Compound AnalogueKey Structural FeatureAntileishmanial Potency (pEC50)
14Unsubstituted Phenyl5.9
15o-Trifluoromethyl Phenyl7.0
16o-Methoxy Phenyl6.2
274-Methoxy PhenylEncouraging Profile
178-hydroxyl group removedLoss of activity
188-hydroxyl group methylatedReduced activity (near target)
19Triazole replaced with OxadiazoleLoss of activity

These studies underscore the importance of the this compound moiety and its analogues as scaffolds in medicinal chemistry, enabling the systematic modification of molecules to achieve desired biological and pharmacological profiles.

Future Research Directions for 4 Methoxycyclohexanamine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, cost-effective, and sustainable methods for synthesizing 4-Methoxycyclohexanamine is a primary research goal. While traditional methods exist, future work will likely focus on novel catalytic systems that offer improved yields, selectivity, and greener profiles.

Current synthesis of this compound can be achieved through routes such as the alkylation of cyclohexylamine (B46788) or the reduction of related nitro compounds. One documented method involves the reaction of chlorinated alkanes with methanol (B129727). chembk.com However, these pathways often involve harsh conditions or generate significant waste.

Future research should pivot towards advanced catalytic processes. Catalytic reductive amination using molecular hydrogen stands out as a highly sustainable option, coupling readily available carbonyl precursors with an amine source. rsc.org The development of bespoke heterogeneous or homogeneous catalysts for this transformation could significantly improve efficiency and reduce by-product formation. rsc.org Another promising avenue is the direct C(sp³)–H amination of methoxycyclohexane. Photocatalysis, particularly using decatungstate catalysts, has shown potential for such reactions, offering a direct and atom-economical route to the desired amine. nih.gov

Table 1: Comparison of Potential Future Synthetic Routes for this compound

Synthetic Pathway Potential Catalyst/Reagent Key Advantages Research Focus
Catalytic Reductive Amination H₂, Supported Ru, Ni, or Ir catalysts High atom economy, uses molecular hydrogen as a clean reductant, cost-effective. rsc.org Development of selective and reusable catalysts to prevent over-alkylation and side reactions.
Direct C-H Amination Decatungstate photocatalyst Direct functionalization of an abundant C-H bond, high regioselectivity. nih.gov Optimization of reaction conditions for scalability and reduction of catalyst loading.
Multicomponent Reactions Catalyst-free or organocatalyzed High efficiency, reduced number of synthetic steps, potential for diversity. rsc.org Design of novel reaction cascades that converge on the target molecule.
Green Routes from Bio-renewables Biocatalysts, modified sugars Use of sustainable feedstocks, alignment with green chemistry principles. rsc.org Identification of suitable bio-based precursors and development of efficient conversion pathways.

Development of Advanced Stereoselective Methodologies for Enantiopure Compounds

This compound possesses stereocenters, meaning it can exist as different stereoisomers (cis/trans and enantiomers). Since biological activity, particularly for pharmaceuticals, is often stereospecific, the development of methods to produce single, enantiopure isomers is of paramount importance. crystalpharmatech.com

Future research will likely focus on two main strategies: asymmetric synthesis and advanced chiral separation.

Asymmetric Synthesis: This involves creating the desired stereoisomer directly.

Enzymatic Kinetic Resolution: Engineered enzymes, such as cyclohexylamine oxidases, have been successfully used for the asymmetric synthesis of structurally related precursors. researchgate.net A key research direction is the discovery or engineering of specific enzymes that can resolve racemic this compound or synthesize it with high stereoselectivity.

Asymmetric Catalysis: Visible-light-enabled photoredox catalysis has been shown to facilitate [4+2] cycloadditions to produce highly functionalized and stereochemically defined cyclohexylamine derivatives. rsc.orgnih.gov Adapting these methods, potentially in combination with chiral catalysts like chiral phosphoric acids, could provide direct access to enantiopure this compound. rsc.org Similarly, organocatalytic cascade reactions and the stereoselective reduction of imine intermediates are promising areas for exploration. acs.orgresearchgate.net

Chiral Separation: This involves separating a racemic mixture into its constituent enantiomers.

Preparative Chromatography: While effective, techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) require further development. nih.gov Future work should focus on creating novel chiral stationary phases (CSPs) specifically designed for the efficient separation of this compound and its derivatives, enabling scalable and cost-effective purification. jasco-global.comresearchgate.net

Crystallization-Based Resolution: Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a well-established industrial method. crystalpharmatech.com Research into identifying optimal resolving agents and crystallization conditions, aided by tools like ternary phase diagrams, can make this process more efficient. crystalpharmatech.com Furthermore, combining this with in-situ racemization of the unwanted enantiomer can theoretically push the yield beyond the 50% limit of classical resolution. rsc.org

Table 2: Future Strategies for Accessing Enantiopure this compound

Methodology Specific Approach Advantages Research Focus
Asymmetric Synthesis Enzymatic Resolution High selectivity, mild reaction conditions. researchgate.net Enzyme screening and protein engineering for specific substrate acceptance and improved activity.
Asymmetric Photoredox Catalysis Atom economy, mild conditions, access to complex derivatives. rsc.orgnih.gov Development of chiral catalysts and optimization of reaction pathways for high enantiomeric excess.
Chiral Separation Preparative SFC/HPLC High purity, applicable to diverse compounds. nih.gov Design of highly selective and durable chiral stationary phases for improved throughput.
Diastereomeric Salt Crystallization Scalable, cost-effective, established technology. crystalpharmatech.com Screening for new resolving agents and developing integrated racemization processes for the unwanted isomer. rsc.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is set to revolutionize the way chemical research is conducted. For this compound, this integration can accelerate the discovery of both improved synthetic routes and novel applications.

Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanisms of potential synthetic reactions. scispace.comjournals.cz By modeling transition states and reaction energy profiles, researchers can predict the feasibility of a proposed pathway, identify potential by-products, and understand the role of a catalyst. rsc.org This in-silico screening allows for the prioritization of experimental efforts on the most promising catalytic systems, saving time and resources.

In the context of developing new bioactive molecules, computational tools are indispensable. mdpi.com Molecular docking simulations can predict how analogues of this compound might bind to biological targets like protein kinases. ukm.my Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, guiding the design of more potent and selective compounds. mdpi.com Molecular dynamics simulations can further be used to understand the dynamic behavior of these molecules within a biological environment, providing insights into their stability and interactions. rsc.org This rational design approach, where molecules are designed with a specific purpose in mind before being synthesized, is far more efficient than traditional trial-and-error screening. dntb.gov.ua

Discovery of New Catalytic Applications in Sustainable Chemistry

While this compound is primarily known as a synthetic intermediate, chembk.comlookchem.com future research should explore its potential direct applications in catalysis, particularly within the framework of sustainable chemistry. nih.gov

The amine functionality in this compound makes it a candidate for use as an organocatalyst . Primary and secondary amines are known to catalyze a variety of fundamental organic reactions, such as aldol (B89426) and Michael additions, by forming nucleophilic enamines or activating substrates through iminium ion formation. Investigating the catalytic activity of this compound in such transformations could reveal new, metal-free catalytic systems. The cyclohexyl backbone provides steric bulk that could influence the stereochemical outcome of these reactions.

Furthermore, this compound can serve as a ligand scaffold for transition metal catalysis. By incorporating additional coordinating groups or by using the amine itself, novel ligands can be synthesized. These ligands could then be complexed with metals to create catalysts for a range of reactions, including cross-coupling, hydrogenation, or amination. The methoxy (B1213986) group and the stereochemistry of the cyclohexane (B81311) ring could play a crucial role in tuning the electronic and steric properties of the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity. A related compound, cyclohexylamine carbonate, has already been shown to catalyze the aminolysis of cyclic carbonates, highlighting the potential of this class of compounds in catalysis.

Future work in this area would involve screening this compound and its simple derivatives for catalytic activity in a broad range of reactions and using the results to design more sophisticated catalysts for sustainable chemical processes. rsc.org

Targeted Design and Optimization of Bioactive Analogues

A significant application of this compound is its use as a structural motif in bioactive compounds, particularly as a building block for kinase inhibitors. googleapis.comgoogleapis.com Kinases are a critical class of drug targets, and inhibitors are used in the treatment of diseases like cancer. nih.gov Future research will focus on the targeted design and optimization of new bioactive analogues built from the this compound scaffold.

This research will be heavily driven by Structure-Activity Relationship (SAR) studies . Starting from a known kinase inhibitor that incorporates the this compound fragment, medicinal chemists can systematically synthesize a library of analogues to probe the effect of structural modifications on biological activity. nih.gov These modifications could include:

Altering the stereochemistry (e.g., using the cis isomer instead of the trans).

Varying the position of the methoxy group on the cyclohexane ring.

Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, or small alkyl groups) to modulate properties like polarity, lipophilicity, and hydrogen bonding capacity.

Computational docking studies will run in parallel to these synthetic efforts, providing a rational basis for the designed modifications. mdpi.comukm.my By modeling how each new analogue fits into the ATP-binding pocket of the target kinase, researchers can prioritize the synthesis of compounds most likely to exhibit enhanced potency and selectivity. ukm.my The ultimate goal is to develop drug candidates with improved efficacy, better safety profiles, and optimized pharmacokinetic properties.

Table 3: Hypothetical SAR Study for Bioactive Analogues of this compound

Modification to Scaffold Rationale / Property to Investigate Potential Target Desired Outcome
Isomeric Variation (cis vs. trans) Probe the 3D spatial arrangement required for optimal binding. Protein Kinases (e.g., p38, EGFR) googleapis.comnih.gov Increased binding affinity and selectivity.
Positional Isomerism (2- or 3-methoxy) Explore new interaction points within the binding pocket. Protein Kinases Identify novel binding modes, potentially overcoming drug resistance.
Methoxy Group Replacement (-OH, -F, -CH₃) Modulate hydrogen bonding, polarity, and metabolic stability. Protein Kinases Improved oral bioavailability and drug-like properties.
N-alkylation or Acylation Introduce new vectors for interacting with the protein or solvent. Protein Kinases Enhanced potency and tailored physical properties.

Investigation of Environmental and Sustainability Aspects in Synthesis

As the chemical industry moves towards greener practices, a thorough evaluation of the environmental impact of synthetic processes is crucial. ethz.ch Future research on this compound must include a strong focus on sustainability, moving beyond just reaction yield to a holistic assessment of the entire process. rsc.org

A key direction will be the application of green chemistry metrics to compare different synthetic pathways. rsc.org Tools like the CHEM21 green metrics toolkit can be used to calculate and evaluate factors such as:

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The total mass of waste produced per mass of product.

Process Mass Intensity (PMI): The total mass input (raw materials, solvents, water) per mass of product, providing a complete picture of process efficiency.

Research should aim to develop synthetic routes with high atom economy and low E-Factors. rsc.org This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives, choosing safer solvents (or eliminating them altogether), and designing processes that require less energy. nih.govnih.gov

Furthermore, Life Cycle Assessment (LCA) will become an increasingly important tool. ethz.chacs.org An LCA evaluates the environmental impact of a product over its entire lifecycle, from the extraction of raw materials and manufacturing to its use and final disposal. Conducting LCAs for the most promising synthetic routes to this compound will provide a comprehensive understanding of their sustainability and help identify hidden environmental costs, such as those associated with catalyst production or solvent recycling. The early integration of these sustainability assessments will ensure that future methods for producing this valuable compound are not only efficient but also environmentally responsible. ethz.ch

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Methoxycyclohexanamine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves reductive amination of 4-methoxycyclohexanone or nucleophilic substitution of protected cyclohexane derivatives. Key parameters for optimization include:

  • Catalyst selection : Use of PtO₂ or Raney nickel for hydrogenation steps to improve yield .
  • Temperature control : Maintaining 40–60°C during reduction to prevent side reactions.
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures to isolate the amine .
  • Yield monitoring : Regular GC-MS or HPLC analysis to track reaction progress .

Advanced: How can stereochemical control be achieved in synthesizing this compound derivatives?

Answer:
Stereoselectivity in derivatives (e.g., tert-butyl carbamate intermediates) can be controlled via:

  • Chiral auxiliaries : Introducing chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
  • Enantioselective catalysis : Using Ru-based catalysts for dynamic kinetic resolution .
  • Protecting group strategy : Selective protection of the amine group to direct stereochemistry during functionalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₃) and cyclohexane ring proton environments .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O of methoxy group) .
  • Mass spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) validation .

Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Answer:

  • pH dependence : Protonation of the amine group at acidic pH (e.g., <4) enhances water solubility but may reduce stability due to hydrolysis. Neutral or mildly basic conditions (pH 7–9) are preferred for long-term storage .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than protic solvents (e.g., ethanol) due to reduced nucleophilic attack .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Enzyme inhibition assays : Use purified enzymes (e.g., monoamine oxidases) to screen for binding affinity .
  • Cell-based models : Immortalized cell lines (e.g., HEK-293) for cytotoxicity profiling via MTT assays .
  • Receptor binding studies : Radioligand displacement assays (e.g., serotonin receptors) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the cyclohexane ring with bicyclic systems (e.g., norbornane) to evaluate conformational constraints .
  • Computational modeling : Molecular docking (AutoDock Vina) and QSAR analysis to predict binding modes .

Data Analysis: What statistical approaches address heterogeneity in meta-analyses of this compound’s pharmacological data?

Answer:

  • Heterogeneity metrics : Calculate I² to quantify variability (I² >50% indicates significant heterogeneity) .
  • Random-effects models : Use restricted maximum likelihood (REML) to account for between-study variance .
  • Sensitivity analysis : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness .

Safety: What protocols are essential for safe handling of this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Waste disposal : Neutralize amine residues with dilute HCl before disposal in designated organic waste containers .

Advanced Synthesis: Which catalytic systems improve enantioselectivity in this compound synthesis?

Answer:

  • Transition metal catalysts : Ru(II)-BINAP complexes for asymmetric transfer hydrogenation (up to 90% ee) .
  • Organocatalysts : Proline-derived catalysts in Mannich reactions to access chiral β-amino alcohol derivatives .

Contradictions: How can researchers resolve discrepancies in reported biological activities of this compound?

Answer:

  • Methodological audit : Compare assay conditions (e.g., pH, temperature, cell lines) across studies to identify confounding variables .
  • Dose-response reanalysis : Normalize data to molar concentrations to account for purity variations .
  • Meta-regression : Use covariates (e.g., solvent type, exposure duration) to explain heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.